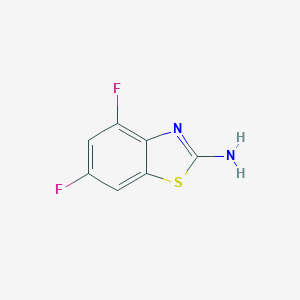

2-Amino-4,6-difluorobenzothiazole

Beschreibung

Historical Context and Significance of Benzothiazole (B30560) Heterocycles in Drug Discovery

The benzothiazole nucleus is a fundamental component found in a wide array of both naturally occurring and synthetic molecules with diverse biological activities. nih.govresearchgate.netpcbiochemres.com Its presence in various marine and terrestrial natural products underscores its evolutionary importance. nih.govresearchgate.net Over the years, medicinal chemists have extensively explored benzothiazole derivatives, leading to the development of numerous compounds with a broad spectrum of pharmacological applications. pcbiochemres.comnih.govtandfonline.com

The significance of the benzothiazole scaffold is highlighted by its presence in several commercially successful drugs. nih.govcrimsonpublishers.com For instance, Riluzole is utilized in the treatment of amyotrophic lateral sclerosis, while Pramipexole is a key medication for Parkinson's disease and restless legs syndrome. nih.govwikipedia.org Other notable examples include Frentizole, which possesses antiviral and immunosuppressive properties, and Thioflavin T, used in the detection of amyloid plaques. nih.govresearchgate.net The structural versatility of the benzothiazole core allows for modifications at various positions, particularly at the C-2 and C-6 positions, which has been shown to influence the biological activity of its derivatives. benthamscience.combenthamscience.com This adaptability has made it a "privileged structure" in medicinal chemistry, consistently yielding compounds with potent and varied therapeutic effects. researchgate.netbenthamscience.com

The wide-ranging pharmacological activities attributed to benzothiazole derivatives are extensive and well-documented. nih.govpcbiochemres.comnih.govtandfonline.com These include:

Antimicrobial nih.govcrimsonpublishers.com

Anticancer crimsonpublishers.comnih.gov

Anti-inflammatory nih.govcrimsonpublishers.com

Antiviral nih.govresearchgate.net

Anticonvulsant crimsonpublishers.comnih.gov

Antidiabetic researchgate.netnih.gov

Analgesic nih.gov

Antioxidant nih.gov

The continued exploration of benzothiazole-based compounds promises the development of new and more effective therapeutic agents for a multitude of diseases. pcbiochemres.com

Rationale for Fluorine Incorporation in Contemporary Medicinal Chemistry

The introduction of fluorine atoms into drug candidates has become a widespread and powerful strategy in modern medicinal chemistry. tandfonline.comresearchgate.netnih.gov This is due to the unique properties of the fluorine atom, which can significantly enhance the pharmacokinetic and physicochemical properties of a molecule. tandfonline.comnih.govmdpi.com Approximately 20-25% of all pharmaceuticals currently on the market contain at least one fluorine atom, a testament to its profound impact on drug design. researchgate.netacs.org

The strategic placement of fluorine can lead to several beneficial effects:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. nih.govacs.org By replacing a metabolically vulnerable hydrogen atom with fluorine, medicinal chemists can block sites of oxidation, thereby increasing the drug's half-life and bioavailability. researchgate.netnih.gov

Increased Lipophilicity: Fluorine is more lipophilic than hydrogen. tandfonline.com The incorporation of fluorine or fluorine-containing groups like trifluoromethyl (CF3) can increase a molecule's ability to pass through cell membranes, which is crucial for reaching intracellular targets. mdpi.comnih.gov

Modulation of Physicochemical Properties: As the most electronegative element, fluorine can significantly alter the electron distribution within a molecule. tandfonline.commdpi.com This can influence the acidity (pKa) of nearby functional groups, which in turn can affect a compound's absorption and distribution. tandfonline.comnih.gov

Improved Binding Affinity: The substitution of hydrogen with fluorine, which has a similar van der Waals radius, can lead to enhanced binding of a ligand to its target protein. tandfonline.com This can result in increased potency and selectivity of the drug. acs.org

Conformational Control: The introduction of fluorine can influence the conformation of a molecule through electrostatic interactions, which can be critical for optimal binding to a biological target. acs.org

The deliberate use of fluorine allows for the fine-tuning of a drug's properties to achieve a more desirable therapeutic profile. nih.gov

Overview of 2-Amino-4,6-difluorobenzothiazole as a Key Research Compound

This compound is a specialized heterocyclic compound that has garnered significant attention as a valuable building block in pharmaceutical and agrochemical research. chemimpex.com Its structure combines the proven biological relevance of the 2-aminobenzothiazole (B30445) core with the advantageous properties conferred by fluorine substitution.

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com The presence of two fluorine atoms at the 4 and 6 positions of the benzene (B151609) ring is expected to enhance the metabolic stability and lipophilicity of its derivatives, making them promising candidates for drug development. researchgate.netchemimpex.com Researchers utilize this compound in the creation of novel compounds targeting a range of diseases, including cancer and infectious diseases. chemimpex.com

Beyond its role in medicinal chemistry, this compound also finds application in the development of agricultural chemicals, such as herbicides and fungicides, and in material science for creating polymers with specific thermal and chemical resistance. chemimpex.com The versatility and unique structural features of this compound make it a compound of high interest for ongoing and future research endeavors.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-difluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKKXSCVPKDRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353236 | |

| Record name | 2-Amino-4,6-difluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119256-40-5 | |

| Record name | 2-Amino-4,6-difluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-difluoro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Derivatization of 2 Amino 4,6 Difluorobenzothiazole

Established Synthetic Pathways for 2-Aminobenzothiazole (B30445) Core Structures

The synthesis of the 2-aminobenzothiazole core is a well-established area of organic chemistry, with several classical and modern methods available. A predominant and traditional approach involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt, typically potassium or sodium thiocyanate, in the presence of an oxidizing agent like bromine in acetic acid. nih.gov This method, however, can be limited by the regioselectivity of the thiocyanation, especially when the para-position of the aniline is unsubstituted. nih.gov

Alternative pathways often start from N-arylthioureas, which can be cyclized to form the 2-aminobenzothiazole ring. nih.govscholarsresearchlibrary.com This cyclization can be promoted by various reagents, including halogens or sulfuryl chloride. orgsyn.org For instance, condensing arylthioureas with bromine in chloroform (B151607) has been a reported method for obtaining 2-aminobenzothiazoles. scholarsresearchlibrary.com Another approach utilizes the reaction of 2-haloanilines with dithiocarbamates, which can proceed either without a catalyst or with the aid of a transition metal catalyst, such as copper oxide. nih.gov

More contemporary methods have focused on developing more efficient and environmentally benign syntheses. Copper-catalyzed tandem reactions have emerged as a powerful tool. One such example is the reaction of 2-iodobenzenamines with isothiocyanates, which provides a direct route to 2-aminobenzothiazoles under mild conditions. acs.org

Specific Methodologies for the Synthesis of 2-Amino-4,6-difluorobenzothiazole

The synthesis of the specifically substituted this compound often adapts the general methods to accommodate the fluorine substituents. A common strategy involves the thiocyanation of the corresponding fluorinated aniline. For instance, this compound can be prepared from 3,5-difluoroaniline. This aniline derivative is reacted with a thiocyanate salt and an oxidizing agent to achieve the desired cyclization.

The inherent reactivity of the fluorinated precursors is a key consideration in these syntheses. The electron-withdrawing nature of the fluorine atoms can influence the reaction conditions required for efficient cyclization.

Novel Synthetic Approaches and Green Chemistry Principles in Benzothiazole (B30560) Synthesis

In recent years, the principles of green chemistry have increasingly guided the development of new synthetic routes for benzothiazoles. These approaches aim to minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency.

One notable green approach is the use of electrochemical synthesis. An external oxidant-free intramolecular dehydrogenative C–S cross-coupling has been developed for the synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and amines. rsc.org This method proceeds under undivided electrolytic conditions and offers high yields. rsc.org

Microwave-assisted synthesis has also been employed to accelerate reactions and improve yields. For example, the formation of Schiff bases from 2-aminobenzothiazoles and aldehydes can be significantly enhanced under microwave irradiation compared to conventional heating. nih.gov

The use of water and other green solvents is another key aspect of green benzothiazole synthesis. Researchers have reported the use of copper sulfate (B86663) in aqueous media for the rapid and efficient synthesis of benzothiazole-2-thiol derivatives. orgchemres.org Additionally, catalyst-free condensation reactions of 2-aminobenzenethiol with aldehydes in a methanol-water mixed solvent at room temperature have been shown to be an effective and environmentally friendly method. nih.gov Solid-phase synthesis represents another innovative strategy, allowing for the streamlined preparation of 2-aminobenzothiazole libraries and facilitating purification processes. nih.gov

| Green Chemistry Approach | Key Features | Reference |

| Electrochemical Synthesis | External oxidant-free, high yields | rsc.org |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields | nih.gov |

| Use of Green Solvents | Aqueous media, reduced environmental impact | orgchemres.orgnih.gov |

| Solid-Phase Synthesis | Streamlined library synthesis, ease of purification | nih.gov |

Chemical Transformations and Functionalization of the this compound Scaffold

The this compound scaffold is a versatile building block that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. nih.govnih.gov These transformations can target the amino substituent, the heterocyclic ring, or the benzene (B151609) ring.

Reactions at the Amino Substituent

The exocyclic amino group of 2-aminobenzothiazoles is a primary site for functionalization. It can readily undergo alkylation and acylation reactions. nih.gov For example, reaction with chloroacetyl chloride can introduce a reactive handle for further derivatization. nih.gov The amino group can also be involved in sulfonylation reactions or additions to isocyanates and isothiocyanates to introduce different functional groups. nih.gov

Annulation Reactions for Fused Heterocyclic Systems

Both nitrogen atoms of the amidine moiety in 2-aminobenzothiazole can participate in reactions with electrophiles, leading to the formation of complex fused heterocyclic systems. nih.gov For instance, CuI-catalyzed oxidative cyclization of 2-aminobenzothiazole with 2-phenoxyacetophenones yields 3-phenoxybenzo[d]imidazo[2,1-b]thiazoles. nih.gov Another example is the three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones, catalyzed by Sc(OTf)3 under microwave irradiation, which leads to annulated products. nih.gov Perovskite catalysts, such as nickel-doped LaMnO3, have also been utilized for the annulation of 2-aminobenzothiazoles and acetophenones to synthesize imidazole[2,1-b]benzothiazoles. rsc.org

| Annulation Reaction Type | Reactants | Catalyst/Conditions | Product |

| Oxidative Cyclization | 2-aminobenzothiazole, 2-phenoxyacetophenones | CuI, O2 | 3-phenoxybenzo[d]imidazo[2,1-b]thiazoles |

| Three-Component Reaction | 2-aminobenzothiazole, aromatic aldehydes, 1,3-diketones | Sc(OTf)3, MW | Annulated products |

| Perovskite-Catalyzed Annulation | 2-aminobenzothiazole, acetophenones | LaMn0.95Ni0.05O3, I2, NaHCO3 | Imidazole[2,1-b]benzothiazoles |

Derivatization with Schiff Bases

The amino group of 2-aminobenzothiazoles readily condenses with aldehydes and ketones to form Schiff bases (imines). cibtech.orgresearchgate.netresearchgate.net These Schiff bases are valuable intermediates and have been shown to possess a range of biological activities. alayen.edu.iqnih.gov The formation of Schiff bases can be achieved through simple condensation, often accelerated by microwave irradiation. nih.gov For example, the reaction of 2-amino-6-nitrobenzothiazole (B160904) with 3,5-diiodosalicylaldehyde (B1329479) shows significantly higher yields in a shorter time under microwave conditions compared to conventional heating. nih.gov These Schiff bases can be further modified, for instance, by cyclization with chloroacetyl chloride to form azetidinones. derpharmachemica.com

A four-component reaction involving 2-aminobenzothiazole, an aromatic aldehyde, a cyclic amine (like piperidine (B6355638) or pyrrolidine), and an acetylenedicarboxylate (B1228247) can lead to the formation of functionalized 2-pyrrolidinones. nih.gov This multicomponent reaction provides a convenient route to complex heterocyclic systems containing the benzothiazole unit. nih.gov

Pharmacological Spectrum and Therapeutic Potential of 2 Amino 4,6 Difluorobenzothiazole Derivatives

Anticancer Activity Research

The quest for more effective and selective anticancer agents has led researchers to explore the vast chemical space of 2-aminobenzothiazole (B30445) derivatives. These compounds have demonstrated promising activity against a range of cancers by targeting various biological pathways crucial for tumor growth and survival. nih.gov

In Vitro Cytotoxicity Against Diverse Human Cancer Cell Lines

Derivatives of 2-aminobenzothiazole have been subjected to extensive in vitro screening and have shown significant cytotoxic effects against a wide array of human cancer cell lines. Research has demonstrated that these compounds can inhibit the proliferation of cancers originating from various tissues. For instance, novel synthesized 2-aminobenzothiazole and 2-aminobenzothiazole–piperazine (B1678402) hybrid compounds have been investigated for their anticancer activities on lung cancer (A549) and breast cancer (MCF-7) cell lines. nih.govresearchgate.net Other studies have shown cytotoxicity of various derivatives against colon (HCT-116), liver (HepG-2), prostate (DU-145), and T-lymphoblastic leukemia (CCRF-CEM) cell lines. nih.gov

Further research into 2-aminobenzothiazole derivatives bearing a 4-phenoxyquinoline moiety revealed potent cytotoxic activity against gastric cancer (MKN-45), lung cancer (H460), and colorectal cancer (HT-29) cell lines. nih.gov Another novel benzothiazole (B30560) derivative, PB11, was found to be highly cytotoxic to human glioblastoma (U87) and cervix cancer (HeLa) cells, with IC50 values below 50 nM. nih.gov The versatility of the 2-aminobenzothiazole scaffold allows for structural modifications that yield compounds with broad-spectrum anticancer activity. researchgate.netnih.gov

| Derivative Class | Cancer Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| 2-Aminobenzothiazole-piperazine hybrids | A549 | Lung Cancer | Growth reduction | nih.govresearchgate.net |

| 2-Aminobenzothiazole-piperazine hybrids | MCF-7 | Breast Cancer | Growth reduction | nih.govresearchgate.net |

| Benzothiazole–piperazine compounds | HCT-116 | Colon Cancer | Cytotoxicity | acs.org |

| Benzothiazole–piperazine compounds | HepG-2 | Hepatocellular Carcinoma | Cytotoxicity | nih.gov |

| Benzothiazole–piperazine compounds | DU-145 | Prostate Cancer | Cytotoxicity | nih.gov |

| 4-Phenoxyquinoline-bearing derivatives | MKN-45 | Gastric Cancer | Potent cytotoxicity (IC50 = 0.01 ± 0.003 µM) | nih.gov |

| 4-Phenoxyquinoline-bearing derivatives | H460 | Lung Cancer | Potent cytotoxicity (IC50 = 0.06 ± 0.01 µM) | nih.gov |

| PB11 | U87 | Glioblastoma | High cytotoxicity (IC50 < 50 nM) | nih.gov |

| PB11 | HeLa | Cervix Cancer | High cytotoxicity (IC50 < 50 nM) | nih.gov |

| Thiadiazole-bearing derivatives (4g) | HT-1376 | Bladder Carcinoma | Antiproliferative activity (IC50 = 26.51 µM) | nih.gov |

| Thiadiazole-bearing derivatives (4g) | HT-29 | Colorectal Carcinoma | Antiproliferative activity | nih.gov |

Efficacy in Preclinical Cancer Models

The promising in vitro results have prompted the evaluation of 2-aminobenzothiazole derivatives in preclinical animal models. A notable example is the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, referred to as Phortress. scispace.comresearchgate.net In vivo studies demonstrated that this water-soluble prodrug could significantly retard the growth of human breast (MCF-7) and ovarian (IGROV-1) tumor xenografts in mice. scispace.comnih.gov The parent amine, regenerated from the prodrug, reached plasma concentrations sufficient to exert a cytocidal effect on cancer cells for over six hours. scispace.comnih.gov

The mechanism of action in these sensitive tumors involves the induction of the cytochrome P450 1A1 (CYP1A1) enzyme. scispace.com This enzyme metabolizes the benzothiazole compound into its active, cytotoxic form within the tumor cells. scispace.comnih.gov This tumor-selective activation is a key advantage, potentially reducing systemic toxicity. scispace.com Furthermore, in a transgenic zebrafish model, a 2-aminobenzothiazole derivative designed as a VEGFR-2 inhibitor was shown to inhibit the formation of intersegmental vessels in a dose-dependent manner, indicating anti-angiogenic properties. nih.gov Another study using a 4T1 breast cancer model in mice found that a nanoformulation of 2-Amino-7-fluorophenazine 5,10-dioxide (FNZ) led to a relevant tumor-weight diminution of up to 61%. mdpi.com

Evaluation of Novel 2-Aminobenzothiazole Derivatives as Anticancer Agents

The development of novel 2-aminobenzothiazole derivatives is an active area of research, with a focus on enhancing potency and target specificity. researchgate.net Scientists have synthesized and evaluated new series of compounds, such as pyrimidine-based 2-aminobenzothiazole derivatives and hybrids containing 1,3,4-thiadiazole (B1197879) moieties, as potential anticancer agents. nih.govresearchgate.net

One strategy involves targeting key enzymes involved in cancer cell signaling. For example, some derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.gov Compound 23 from one study emerged as a highly potent VEGFR-2 inhibitor with an IC50 value of 97 nM and displayed excellent antiproliferative activity across various cancer cell lines. nih.gov Other derivatives have shown inhibitory activity against PI3Kγ, though this is not always the primary mechanism of their anticancer effects. researchgate.netnih.gov For instance, compound OMS14 was found to inhibit PIK3CD/PIK3R1 most effectively, suggesting a different pathway for its anticancer properties. researchgate.netnih.gov The novel derivative PB11 has been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway. nih.gov These studies highlight the versatility of the 2-aminobenzothiazole scaffold in generating compounds that can interfere with multiple cancer-related pathways, including those involving CDK2, Akt, mTOR, and MAPK. nih.govresearchgate.netnih.gov

Antimicrobial and Antifungal Research

Beyond cancer, the 2-aminobenzothiazole scaffold has proven to be a valuable template for the design of agents to combat microbial and fungal infections, a critical area of research given the rise of drug-resistant pathogens. nih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

New series of 2-aminobenzothiazole-based compounds have been developed as potent DNA gyrase B inhibitors, showing promising activity against ESKAPE pathogens, which are a major cause of hospital-acquired infections. nih.gov One particularly effective compound, designated as compound E, demonstrated low nanomolar inhibition of DNA gyrase and broad-spectrum antibacterial activity. nih.gov

This compound was highly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA), with minimum inhibitory concentration (MIC) values often below 0.03 μg/mL. nih.gov Significantly, unlike earlier compounds in the series, it also exhibited potent activity against problematic Gram-negative bacteria such as E. coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with MIC values in the range of 4–16 μg/mL. nih.gov This demonstrates that modifications to the 2-aminobenzothiazole core can overcome the outer membrane barrier of Gram-negative bacteria, a significant hurdle in antibiotic development. nih.gov Other research has also reported on 2-aminobenzothiazole derivatives showing inhibitory action against both Gram-positive and Gram-negative bacteria. researchgate.net

| Derivative | Bacterial Strain | Gram Type | Activity (MIC) | Reference |

|---|---|---|---|---|

| Compound D | S. aureus, MRSA, VISA, E. faecium | Gram-Positive | < 0.03 µg/mL | nih.gov |

| Compound E | S. aureus, MRSA, VISA, E. faecium | Gram-Positive | < 0.03 µg/mL | nih.gov |

| Compound D | E. coli, A. baumannii, P. aeruginosa, K. pneumoniae | Gram-Negative | 4–16 µg/mL | nih.gov |

| Compound E | E. coli, A. baumannii, P. aeruginosa, K. pneumoniae | Gram-Negative | 4–16 µg/mL | nih.gov |

| General Derivatives | S. aureus 29213 | Gram-Positive | Low to no activity | researchgate.net |

| General Derivatives | E. faecalis 29212 | Gram-Positive | Low to no activity | researchgate.net |

| General Derivatives | E. coli 25922 | Gram-Negative | Low to no activity | researchgate.net |

Antifungal Efficacy Against Various Fungal Pathogens

The therapeutic utility of the benzothiazole structure extends to fighting fungal infections. A synthesized series of 6-substituted 2-aminobenzothiazole derivatives demonstrated notable antifungal activity. researchgate.net Within this series, specific compounds designed through molecular modeling were particularly effective against Candida albicans, a common cause of opportunistic fungal infections, exhibiting MIC values between 4-8 μg/mL. researchgate.net

A review of 1,4-benzothiazine derivatives, which are structurally related to benzothiazoles, also highlights their potential as anti-Candida agents. nih.gov Interestingly, some of these compounds show greater efficacy in vivo than in vitro, suggesting they may be metabolized into more active forms or that they possess immunomodulatory effects that contribute to their antifungal action. nih.gov The discovery of 5-Fluorocytosine (5-FC) as an antifungal agent in the 1960s, with activity against Candida, Cryptococcus, and various filamentous fungi, underscores the long-recognized potential of fluorinated compounds in treating fungal diseases. nih.gov This historical context supports the continued investigation of fluorinated benzothiazoles like 2-Amino-4,6-difluorobenzothiazole for novel antifungal therapies.

Antimalarial Activity Research

The global challenge of malaria, exacerbated by rising drug resistance, has spurred the search for new chemical entities with antiplasmodial activity. researchgate.net Benzothiazole derivatives have emerged as a promising class of compounds in this pursuit. nih.gov Research has shown that the substitution pattern on the benzothiazole scaffold is critical for its antimalarial efficacy. nih.gov

Studies on various 2-aminobenzothiazole derivatives have demonstrated their potential to inhibit the growth of Plasmodium falciparum, the deadliest species of malaria parasite. For instance, a series of benzothiazole hydrazones were synthesized and evaluated for their ability to chelate iron, a crucial element for parasite survival, and their direct antiplasmodial effects. nih.gov These compounds were found to inhibit parasite growth, with their efficacy linked to their iron-chelating and heme-binding properties. nih.gov One of the most effective compounds from this series, a benzothiazole hydrazone derivative, demonstrated significant inhibition of P. falciparum growth in vitro. nih.gov

Furthermore, investigations into 2-aminothiazole (B372263) derivatives have identified compounds with potent activity against chloroquine-sensitive strains of P. falciparum. nih.gov The antiplasmodial activity was found to be highest in compounds where a phenyl ring attached to the 2-amino position was substituted with hydrophobic, electron-withdrawing groups. researchgate.netnih.gov This highlights the importance of specific structural modifications in optimizing the antimalarial potential of the benzothiazole scaffold.

Table 1: In Vitro Antimalarial Activity of Selected Benzothiazole Derivatives

| Compound | Target/Strain | Measurement | Result | Reference |

|---|---|---|---|---|

| Benzothiazole Hydrazone (5f) | P. falciparum | IC₅₀ | 1.87 ± 0.24 µM | nih.gov |

| Chloroquine | P. falciparum | IC₅₀ | 0.020 ± 0.0012 µM | nih.gov |

Anti-Inflammatory and Analgesic Activity Investigations

Derivatives of 2-aminobenzothiazole have been extensively investigated for their potential to treat pain and inflammation. asianpubs.org The benzothiazole nucleus is a key feature in various compounds designed as anti-inflammatory and analgesic agents. researchgate.net

In vivo studies using standard animal models, such as the carrageenan-induced rat paw edema test for inflammation and the p-benzoquinone-induced writhing test for analgesia, have confirmed the efficacy of several derivatives. nih.govnih.gov For example, a series of N-(1,3-Benzothiazol-2-yl) carboxamide derivatives were synthesized and showed significant anti-inflammatory and analgesic effects. nih.gov Two compounds in particular, 17c and 17i, demonstrated potent inhibition of paw edema, with effects comparable to the standard drug celecoxib. nih.gov In analgesic tests, these compounds also showed noteworthy efficacy. nih.gov

The mechanism of action for these compounds is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. researchgate.net Structure-activity relationship (SAR) studies have revealed that substitutions on the benzothiazole ring system, such as chloro or methoxy (B1213986) groups, can enhance anti-inflammatory activity. researchgate.net

Table 2: Anti-Inflammatory and Analgesic Activity of Selected Benzothiazole Derivatives

| Compound | Test Model | Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 17c | Carrageenan-induced paw edema (3h) | % Inhibition | 80% | nih.gov |

| Compound 17i | Carrageenan-induced paw edema (3h) | % Inhibition | 78% | nih.gov |

| Compound 17c | Acetic acid-induced writhing | ED₅₀ (2h) | 89 µM/kg | nih.gov |

| Compound 17i | Acetic acid-induced writhing | ED₅₀ (2h) | 69 µM/kg | nih.gov |

Exploration of Other Biological Activities

Beyond their antimalarial and anti-inflammatory properties, derivatives of 2-aminobenzothiazole have been explored for a wide array of other therapeutic applications.

The benzothiazole scaffold is a pivotal component in the design of novel antiviral drugs. nih.gov Derivatives have shown promise against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV). nih.govmdpi.com

For instance, certain benzothiazolyl-coumarin hybrids have demonstrated potent anti-HIV activity. nih.gov A 6-chlorobenzothiazole derivative (42) showed a promising anti-HIV effect with an EC₅₀ value below 7 μg/ml. nih.gov Other research has identified 2-(p-chlorophenoxymethyl)benzothiazole (27) as an inhibitor of the HIV reverse transcriptase enzyme. nih.gov In the context of HCV, a methoxy-substituted coumarin (B35378) analogue conjugated with benzothiazole (23) exhibited an EC₅₀ of 29 µM against HCV replication. nih.gov Additionally, piperidinyl amidrazones incorporating a benzothiazole structure have shown significant antiviral effects against HSV-1. nih.gov

Table 3: Antiviral Activity of Selected Benzothiazole Derivatives

| Compound | Virus | Measurement | Result | Reference |

|---|---|---|---|---|

| 6-chlorobenzothiazole derivative (42) | HIV-1 | EC₅₀ | < 7 μg/ml | nih.gov |

| Benzothiazolyl-coumarin (23) | HCV | EC₅₀ | 29 µM | nih.gov |

Tuberculosis remains a major global health threat, necessitating the development of new drugs that act on novel targets. st-andrews.ac.uk The 2-aminobenzothiazole series has been explored for its potential as a source of new antitubercular agents. nih.gov

In one study, a series of molecules based on a benzothiazole seed were evaluated for their activity against Mycobacterium tuberculosis. Researchers identified compounds with improved potency and excellent intracellular activity. nih.gov For example, compound 8 in the study showed activity against the wild-type strain with a modest Minimum Inhibitory Concentration (MIC) of 27 μM. nih.gov Another study focused on 2-aminothiazole-4-carboxylate derivatives, identifying a compound, methyl 2-amino-5-benzylthiazole-4-carboxylate, that inhibited M. tuberculosis H37Rv with an MIC of 0.06 µg/mL (240 nM). st-andrews.ac.uk These findings underscore the potential of the aminothiazole scaffold as a template for new anti-tubercular drugs. st-andrews.ac.uk

Table 4: Antitubercular Activity of Selected Benzothiazole Derivatives

| Compound | Strain | Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 8 (a 2-aminobenzothiazole derivative) | M. tuberculosis (wild-type) | MIC | 27 µM | nih.gov |

The search for safer and more effective antiepileptic drugs is ongoing, and benzothiazole derivatives have been identified as a promising area of research. nih.gov The drug Riluzole, which contains a 2-aminobenzothiazole structure, is used in the treatment of amyotrophic lateral sclerosis and has known anticonvulsant properties. nih.gov

Research on a related compound, 2-amino-6-trifluoromethoxy benzothiazole (PK 26124), has demonstrated a broad spectrum of anticonvulsant activity. nih.gov It was effective against convulsions induced by maximal electroshock and sound stimuli in mice, as well as photic stimulation in baboons. nih.gov The compound's mechanism is thought to involve the antagonism of excitatory amino acid neurotransmission. nih.govnih.gov This spectrum of activity highlights the potential of substituted 2-aminobenzothiazoles in the development of new treatments for epilepsy. nih.gov

Table 5: Anticonvulsant Activity of 2-Amino-6-trifluoromethoxy benzothiazole (PK 26124)

| Seizure Model | Species | Measurement | Result | Reference |

|---|---|---|---|---|

| Sound stimuli (clonic phase) | DBA/2 Mice | ED₅₀ (i.p.) | 2.1 mg/kg | nih.gov |

| Postural seizures | El Mice | ED₅₀ (i.p.) | 7.5 mg/kg | nih.gov |

| L-glutamate induced seizures | Mice | ED₅₀ (i.p.) | 8.5 mg/kg | nih.gov |

Parasitic worm infections continue to be a significant health problem globally, and new anthelmintic agents are needed. nih.gov Benzothiazole derivatives have shown considerable promise in this area. researchgate.netejpmr.com

Screening of synthesized benzothiazole derivatives against earthworms (Pheretima posthuma) and nematodes (Rhabditis sp.) has been a common method to evaluate their anthelmintic potential. nih.govresearchgate.net Studies have shown that the introduction of electron-withdrawing groups, such as nitro and bromo, at the 6th position of the benzothiazole nucleus can enhance anthelmintic activity. ejpmr.com For example, Schiff's bases derived from 2-amino-6-fluoro-7-chlorobenzothiazole showed promising results. researchgate.net Similarly, other studies have found that various 2-aminobenzothiazole derivatives exhibit potent activity, causing paralysis and death in test organisms in a shorter time than the standard drug mebendazole (B1676124) in some cases. asianpubs.orgresearchgate.net

Table 6: Anthelmintic Activity of Selected Benzothiazole Derivatives

| Compound Type | Organism | Activity | Reference |

|---|---|---|---|

| Schiff's base of 6-fluoro-7-chloro benzothiazole | Earthworms | Promising anthelmintic activity | researchgate.net |

| 6-nitro and 6-bromo derivatives of 2-aminobenzothiazole | Pheretima posthuma | Higher activity than other derivatives | ejpmr.com |

| 2-amino-4-phenylthiazole derivatives | Eudrilus eugeniae | Potent anthelmintic activity | asianpubs.org |

Mechanistic Studies and Molecular Targets of 2 Amino 4,6 Difluorobenzothiazole Derivatives

Kinase Inhibition Pathways

Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many pathological conditions, including cancer. Derivatives of the 2-aminobenzothiazole (B30445) scaffold have been extensively investigated for their ability to modulate the activity of various kinases.

Tyrosine Kinase Inhibition

The 2-aminobenzothiazole core structure has been identified as a promising scaffold for the development of inhibitors targeting several key tyrosine kinases involved in oncogenesis and angiogenesis.

While specific inhibitory data for 2-Amino-4,6-difluorobenzothiazole derivatives against Colony-Stimulating Factor 1 Receptor (CSF1R) and Mesenchymal-Epithelial Transition factor (MET) are not extensively detailed in the public domain, the broader class of aminobenzothiazole and related heterocyclic compounds has shown activity against other important tyrosine kinases.

Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. Novel benzothiazole-based derivatives have been synthesized and evaluated as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). For instance, a series of benzothiazole (B30560) derivatives linked to amino acids and their ethyl ester analogues have demonstrated potent inhibitory activity against both kinases. Specifically, ethyl ester derivatives have shown superior EGFR inhibition compared to the reference drug erlotinib, with IC50 values in the range of 0.11-0.16 µM. nih.gov Another study reported imidazothiazole derivatives as EGFR inhibitors, with one compound exhibiting an IC50 value of 14.05 µmol/ml. researchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis. The aforementioned benzothiazole-based derivatives also displayed significant VEGFR-2 inhibition, with IC50 values ranging from 0.15-0.19 µM, comparable to the multi-kinase inhibitor sorafenib (B1663141) (IC50 = 0.12 µM). nih.gov Thiazolidine-2,4-dione derivatives have also been explored as VEGFR-2 inhibitors, with one compound showing a potent IC50 of 0.079 µM. nih.gov

Focal Adhesion Kinase (FAK) is another non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. While specific data on this compound is scarce, related pyrimidine (B1678525) derivatives have shown potent FAK inhibition. For example, Defactinib is a potent FAK and Pyk2 inhibitor with an IC50 of 0.6 nM for both. otavachemicals.com Other FAK inhibitors based on different scaffolds have also been reported with varying potencies. nih.govresearchgate.netbohrium.comnih.gov

The design of dual inhibitors targeting both RAF kinases and VEGFR-2 has been explored using a 2-amino-benzothiazole scaffold, indicating the versatility of this chemical structure in targeting multiple components of oncogenic signaling pathways. researchgate.net

Interactive Data Table: Tyrosine Kinase Inhibition by Benzothiazole and Related Derivatives

| Compound Class | Target Kinase | IC50 Value | Reference |

| Benzothiazole-amino acid ethyl esters | EGFR | 0.11-0.16 µM | nih.gov |

| Imidazothiazole derivatives | EGFR | 14.05 µmol/ml | researchgate.net |

| Benzothiazole-amino acid derivatives | VEGFR-2 | 0.15-0.19 µM | nih.gov |

| Thiazolidine-2,4-dione derivatives | VEGFR-2 | 0.079 µM | nih.gov |

| Defactinib (pyrimidine derivative) | FAK | 0.6 nM | otavachemicals.com |

| 2,4-dianilinopyrimidine derivative | FAK | 5.17 nM | bohrium.com |

Serine/Threonine Kinase Inhibition

The 2-aminothiazole (B372263) scaffold has proven to be a versatile template for the development of inhibitors against a range of serine/threonine kinases.

Aurora kinases are crucial for mitotic progression, and their inhibition is a validated anti-cancer strategy. Research has identified 2-amino thiazole (B1198619) derivatives as prospective Aurora kinase inhibitors. nih.gov Computational studies, including QSAR and molecular docking, have been employed to design novel 2-amino thiazole derivatives with enhanced inhibitory potential against Aurora kinase. nih.gov

Cyclin-Dependent Kinases (CDKs) are central to cell cycle control. A variety of 2-aminothiazole and 2-aminobenzothiazole derivatives have been investigated as CDK inhibitors. Diaminothiazole compounds have been developed as highly potent and selective inhibitors of CDKs, with a preference for CDK2 and CDK5 over other family members. nih.gov For instance, compound 51 from one study showed IC50 values between 1.1 and 1.8 nM for CDK2 and CDK5. nih.gov Other studies have reported CDK4/6 inhibitors with IC50 values in the low nanomolar range. mdpi.commdpi.comresearchgate.net

Casein Kinase (CK) , particularly CK2, is another serine/threonine kinase implicated in cancer. Aryl 2-aminothiazoles have been identified as a novel class of allosteric CK2 inhibitors. nih.gov One lead compound, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, exhibited a submicromolar potency against CK2α with an IC50 of 0.6 µM. nih.gov

While the 2-aminobenzothiazole scaffold has been suggested to have activity against pathways involving RAF , Akt , ERK , mTOR , p42/44 MAPK , PDK1 , and PKN , specific inhibitory data for this compound derivatives against these kinases are not widely available in the current literature. nih.gov However, the potential for this scaffold to interact with these crucial signaling nodes warrants further investigation.

Interactive Data Table: Serine/Threonine Kinase Inhibition by Aminothiazole/Aminobenzothiazole Derivatives

| Compound Class | Target Kinase | IC50 Value | Reference |

| Diaminothiazole derivative (Cmpd 51) | CDK2 | 1.1 nM | nih.gov |

| Diaminothiazole derivative (Cmpd 51) | CDK5 | 1.8 nM | nih.gov |

| Pyrido-pyrimidine derivative (Cmpd 17a) | CDK6 | 115.38 nM | mdpi.com |

| Aryl 2-aminothiazole derivative | CK2α | 0.6 µM | nih.gov |

PI3K Kinase Modulation

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in cancer. While specific studies on this compound derivatives as PI3K modulators are limited, the broader class of 2-aminobenzothiazole derivatives has been explored for this activity. nih.gov For example, a novel scaffold of 2-aminobenzothiazole derivatives has been designed with the aim of generating selective PI3K inhibitors. nih.gov Some synthesized compounds from this class showed PI3Kγ inhibition, although this was not the primary mechanism for their anticancer effects in the tested cell lines. nih.gov The development of isoform-selective PI3K inhibitors is an active area of research to minimize off-target effects. bohrium.com

Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. They are validated targets for a number of anticancer drugs. Benzothiazole derivatives have been investigated for their ability to inhibit these enzymes.

Studies have shown that certain benzothiazole derivatives can act as human topoisomerase IIα inhibitors. nih.govresearchgate.net One particular compound, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), was identified as a highly effective human topoisomerase IIα inhibitor with an IC50 value of 39 nM. nih.govresearchgate.net Mechanistic studies suggested that this compound does not act as a DNA intercalator or a topoisomerase poison, but rather as a DNA minor groove-binding agent that directly interacts with the enzyme. nih.govresearchgate.net Other topoisomerase II inhibitors have also been identified with varying potencies. sigmaaldrich.comresearchgate.netgoogle.com

Interactive Data Table: Topoisomerase II Inhibition by Benzothiazole and Other Derivatives

| Compound | Target | IC50 Value | Reference |

| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) | Topoisomerase IIα | 39 nM | nih.govresearchgate.net |

| Benzo[a]phenazine derivative (Cmpd 6) | Topoisomerase II | 6.9 µM | sigmaaldrich.com |

| Topoisomerase II inhibitor 13 | Topoisomerase II | ~20 µM (strong inhibition) | researchgate.net |

| XK469 | Topoisomerase II | ~130 µM | google.com |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A key mechanism through which many anticancer agents exert their effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Derivatives of 2-aminobenzothiazole have been shown to trigger these cellular responses.

For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), a related fluorinated benzothiazole, has been shown to induce DNA damage, leading to cell cycle arrest, primarily in the G1 and S phases in sensitive MCF-7 breast cancer cells. nih.gov This effect is consistent with the activation of cell cycle checkpoints in response to DNA adduct formation. nih.gov Other studies on different chemical scaffolds have also demonstrated the induction of apoptosis and cell cycle arrest at various phases, such as G0/G1 or G2/M, depending on the cell type and the specific compound. researchgate.nethuji.ac.il A 2-amino-1,3,4-thiadiazole (B1665364) derivative, FABT, was found to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. huji.ac.il

Interaction with Other Biological Targets

Beyond kinases and topoisomerases, derivatives of the 2-aminobenzothiazole scaffold have been found to interact with a diverse array of other biological targets, highlighting their potential for broad therapeutic applications.

N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate to proteins, a process crucial for the viability of fungi and also implicated in human diseases. A benzothiazole derivative, (1R,3S)-N-{2-[(cyclopeanthylcarbonyl) amino]-benzothiazol-6-yl}-3-[(2-naphthylmethyl) amino] cyclohexanecarboxamide (B73365) (FTR1335), was found to be a potent and selective inhibitor of Candida albicans Nmt with an IC50 of 0.49 nM, showing much lower activity against the human enzyme. nih.govmdpi.commedchemexpress.com

The anti-apoptotic protein BCL-XL is a key regulator of cell survival and a target in cancer and infectious diseases. While direct studies with this compound are lacking, the broader field has seen the development of selective BCL-XL antagonists that can induce apoptosis in targeted cell populations. nih.govgoogle.com

Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of many oncoproteins. Inhibition of HSP90 is a promising strategy in cancer therapy.

The mutant p53 protein , particularly the Y220C mutant, is a target for therapeutic intervention aimed at restoring its tumor suppressor function. Aminobenzothiazole derivatives have been designed to stabilize the p53-Y220C mutant. One such derivative, MB725, induced selective viability reduction in cancer cell lines harboring this mutation, suggesting a restoration of transcriptional activity. nih.gov

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation and are targets for cancer therapy. Benzothiazole derivatives have been developed as HDAC inhibitors.

Human Carbonic Anhydrase (hCA) isoforms IX and XII are transmembrane enzymes involved in pH regulation and are overexpressed in many tumors, making them attractive targets. Benzothiazole-based sulfonamides have been synthesized and shown to be selective inhibitors of hCA IX and hCA XII over other isoforms. researchgate.net

Finally, CXC-chemokine receptors (CXCR) , such as CXCR3, are involved in inflammatory responses and cancer metastasis. 2-amino(4-piperidinyl)azoles have been identified as potent CXCR3 antagonists, demonstrating the adaptability of related heterocyclic scaffolds for this target class. nih.gov

Interactive Data Table: Inhibition of Other Biological Targets

| Compound Class | Target | IC50/Ki Value | Reference |

| Benzothiazole derivative (FTR1335) | Candida albicans NMT | 0.49 nM | medchemexpress.com |

| Benzothiazole sulfonamides | hCA IX | Ki in the range of 3.1-33.3 µM | mdpi.com |

| Benzothiazole sulfonamides | hCA XII | Ki in the range of 0.30-0.93 µM | mdpi.com |

DNA Binding and Intercalation Studies

The interaction of small molecules with DNA is a critical aspect of their potential therapeutic applications, particularly in the context of anticancer and antimicrobial agents. For derivatives of 2-aminobenzothiazole, understanding the precise nature of their binding to DNA—be it through intercalation, groove binding, or electrostatic interactions—is fundamental to elucidating their mechanism of action at the molecular level. Research into various substituted benzothiazole derivatives has revealed diverse and structure-dependent modes of DNA interaction.

Detailed investigations using a range of biophysical and spectroscopic techniques have been employed to characterize these interactions. Electronic absorption spectroscopy, fluorescence spectroscopy, viscosity measurements, and molecular docking studies are common methods used to determine the binding modes and affinities of these compounds.

One prominent mode of interaction is DNA intercalation, where a planar aromatic molecule inserts itself between the base pairs of the DNA double helix. This is often observed with extended polycyclic aromatic systems. For instance, studies on benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives have shown through optical, circular dichroism (CD), and NMR spectroscopy that these compounds have a high affinity for double-stranded DNA and that the binding occurs via intercalation. nih.gov This mode of binding is significant as it can lead to structural distortions of the DNA, such as unwinding and lengthening of the helix, which can interfere with cellular processes like DNA replication and transcription.

Furthermore, some benzothiazole derivatives have been identified as DNA minor groove-binding agents that also act as enzyme inhibitors. For example, the compound 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) was found to be a potent inhibitor of human topoisomerase IIα. Mechanistic studies revealed that BM3 is not a DNA intercalator but rather a DNA minor groove-binding agent, which suggests its inhibitory action is related to its ability to interact with the DNA minor groove. researchgate.net

The binding affinity and thermodynamics of these interactions provide further insight. For 2-(4-aminophenyl)benzothiazole, the binding process was found to be spontaneous and primarily driven by hydrophobic forces, as indicated by positive enthalpy (ΔHº) and entropy (ΔSº) values. researchgate.net

The following tables summarize key findings from DNA binding studies on various benzothiazole derivatives, illustrating the different binding parameters and modes observed.

Research Findings on DNA Interaction of Benzothiazole Derivatives

| Compound/Derivative | Method | Key Findings | Binding Mode | Reference |

| 2-(4-Aminophenyl)benzothiazole (APB) | UV-vis, Fluorescence Spectroscopy, Viscosity Measurements | Binding is spontaneous and entropy-driven; no significant change in DNA viscosity. | Minor Groove Binding | researchgate.net |

| Benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives | Optical, CD, NMR Spectroscopy, Molecular Dynamics | High affinity for double-stranded DNA. | Intercalation | nih.gov |

| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) | Topoisomerase Relaxation Assay, DNase I Digestion | Effective inhibitor of human topoisomerase IIα; protects DNA from DNase I digestion. | Minor Groove Binding | researchgate.net |

| Metal complexes of benzothiazole Schiff bases | Electronic Absorption, Fluorescence Spectroscopy, Viscosity Measurements | Complexes showed an intercalative mode of binding to ct-DNA. | Intercalation | researchgate.net |

Thermodynamic and Binding Constant Data for 2-(4-Aminophenyl)benzothiazole with ct-DNA

| Parameter | Method | Value | Temperature (K) |

| Binding Constant (K) | UV-vis Spectroscopy | 9.73 ± 0.4 × 10⁵ M⁻¹ | Not Specified |

| Fluorescence Spectroscopy | 1.0 ± 0.2 × 10⁵ M⁻¹ | 298 | |

| Fluorescence Spectroscopy | 2.4 ± 0.3 × 10⁵ M⁻¹ | 303 | |

| Fluorescence Spectroscopy | 3.5 ± 0.3 × 10⁵ M⁻¹ | 308 | |

| Enthalpy Change (ΔHº) | Fluorescence Spectroscopy | 64.8467 ± 2 kJ mol⁻¹ | 298-308 |

| Entropy Change (ΔSº) | Fluorescence Spectroscopy | 317.12 ± 2 J mol⁻¹ K⁻¹ | 298-308 |

Table data sourced from reference researchgate.net.

These studies collectively indicate that the 2-aminobenzothiazole scaffold is a versatile platform for developing DNA-binding agents. The specific mode of interaction—be it intercalation or groove binding—is heavily influenced by the nature and position of substituents on the benzothiazole ring system.

Translational Research and Lead Optimization of 2 Amino 4,6 Difluorobenzothiazole Derivatives

Identification and Validation of Promising Lead Compounds

The journey toward clinically viable drug candidates begins with the identification and validation of lead compounds that exhibit promising biological activity. In the context of 2-aminobenzothiazole (B30445) derivatives, initial screening efforts have focused on their antiproliferative effects against various cancer cell lines. nih.govnih.gov These derivatives have been shown to target multiple key pathways involved in tumor growth and progression, including various protein kinases that are crucial for cell signaling. nih.govnih.gov

Research has identified several 2-aminobenzothiazole derivatives with significant cytotoxic activity against human cancer cell lines. For instance, studies have explored derivatives featuring substituted piperazine (B1678402) and other amine moieties. nih.gov Two such compounds, designated OMS5 and OMS14, have shown notable activity in reducing the growth of lung (A549) and breast (MCF-7) cancer cell lines. nih.govacs.org Although their activity was initially evaluated for PI3Kγ inhibition, further investigation revealed that their anticancer effects are likely mediated through other pathways, as the direct inhibition of PI3Kγ was not the primary mechanism. nih.govresearchgate.net Compound OMS14, for example, demonstrated significant inhibition (65%) of PIK3CD/PIK3R1, suggesting a different mode of action for its anticancer properties. nih.govresearchgate.net

The validation of these initial "hit" compounds involves confirming their activity and assessing their potential for further development. The broad-spectrum anticancer activity observed for compounds like OMS5 and OMS14 across numerous cell lines in the NCI-60 screen suggests they are strong lead candidates for subsequent optimization. nih.govresearchgate.net

| Compound | Target Cell Line | IC₅₀ (µM) | Primary Investigated Target |

| OMS5 | A549 (Lung), MCF-7 (Breast) | 22.13 - 61.03 | PI3Kγ |

| OMS14 | A549 (Lung), MCF-7 (Breast) | 22.13 - 61.03 | PI3Kγ / PIK3CD/PIK3R1 |

| Compound 13 | HCT116, A549, A375 | 6.43 - 9.62 | EGFR |

| Compound 4a | HCT-116, HEPG-2, MCF-7 | 3.84 - 7.92 | VEGFR-2 |

This table summarizes the in-vitro activity of selected 2-aminobenzothiazole lead compounds against various cancer cell lines. Data sourced from nih.govnih.govacs.orgtandfonline.com.

Strategies for Lead Optimization and Selectivity Enhancement

Once promising lead compounds are identified, the process of lead optimization begins. This phase focuses on modifying the chemical structure of the lead to improve its potency, selectivity, and pharmacokinetic properties. danaher.com For 2-aminobenzothiazole derivatives, a primary strategy involves the isosteric replacement of hydrogen with fluorine atoms on the benzothiazole (B30560) nucleus. This modification, leading to structures like 2-amino-4,6-difluorobenzothiazole, is designed to block metabolic pathways that could inactivate the drug, thereby enhancing its stability and duration of action.

Structure-activity relationship (SAR) studies are crucial in guiding these modifications. nih.gov Research has shown that substitutions on both the phenyl ring and the benzothiazole moiety can dramatically influence antitumor activity. acs.org For example, the introduction of small substituents like methyl or halogen groups at the 3'-position of the 2-(4-aminophenyl)benzothiazole core can enhance potency and broaden the spectrum of activity to include ovarian, lung, and renal cancer cell lines. acs.orgnih.gov

Another key optimization strategy is the modification of the 2-amino group to improve selectivity and other drug-like properties. nih.gov This can involve:

Hybridization: Incorporating other pharmacologically active moieties, such as thiazolidinedione or cyanothiouracil, to create hybrid molecules that may target multiple pathways or have enhanced affinity for a specific target like VEGFR-2. nih.govtandfonline.com

Functional Group Manipulation: Adding or altering functional groups to improve binding to the target protein. For instance, designing derivatives that can form specific hydrogen bonds or other interactions within the ATP-binding pocket of a target kinase can significantly increase potency and selectivity. nih.gov

Prodrug Approach: Conjugating amino acids to the primary amine function can overcome limitations posed by high lipophilicity, creating water-soluble prodrugs that are efficiently converted to the active parent compound in the body.

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, play a vital role in rationally designing these optimized derivatives. nih.govnih.gov These in silico tools help predict how structural changes will affect binding affinity and selectivity, allowing for a more targeted and efficient synthetic effort. nih.gov

Advanced Preclinical Evaluation and Development

Optimized lead compounds that demonstrate high potency and selectivity in vitro must then undergo rigorous preclinical evaluation to assess their efficacy and behavior in a biological system. This stage involves testing the compounds in in vivo models, typically using animal models of human cancer (xenografts). nih.gov

Derivatives of the 2-aminobenzothiazole class have shown significant antitumor effects in such models. For example, 2-(4-aminophenyl)benzothiazole (BTZ) was evaluated in an orthotopic glioma C6 rat model. nih.gov Treatment with BTZ resulted in a substantial reduction in tumor volume compared to untreated controls. nih.gov This in vivo efficacy is further investigated by analyzing the compound's effect on cell proliferation and apoptosis within the tumor tissue. In the glioma model, BTZ treatment led to a significant decrease in proliferating cell nuclear antigen (PCNA) positive cells and a marked increase in the apoptotic index, confirming its antitumor mechanism in a living system. nih.gov

Similarly, the 3'-methyl derivative of 2-(4-aminophenyl)benzothiazole, compound 9a, has demonstrated potent growth inhibition against both estrogen receptor-positive (ER+) and negative (ER-) human mammary carcinoma models in nude mice. acs.orgnih.gov The success of these fluorinated and otherwise substituted derivatives in preclinical xenograft models is a critical step that validates their potential for clinical development. nih.gov

| Compound | Animal Model | Cancer Type | Key Findings |

| 2-(4-aminophenyl)benzothiazole (BTZ) | Orthotopic Rat Glioma Model | Glioma (C6 cells) | Reduced tumor volume to 12% of control; Decreased cell proliferation (PCNA); Increased apoptosis (TUNEL assay). nih.gov |

| Compound 9a (3'-methyl derivative) | Nude Mice Xenograft | Mammary Carcinoma (ER+ & ER-) | Potent tumor growth inhibition against MCF-7, BO, MT-1, and MT-3 tumors. acs.org |

| Compound 3 | MC38 Xenograft Model | Colon Adenocarcinoma | Reduced tumor growth by 62% at a 200 mg/kg dose. nih.gov |

| Compound 84 (HDAC inhibitor hybrid) | MDA-MB-231 Xenograft Model | Breast Cancer | Showed 59% tumor growth inhibition, superior to the standard drug SAHA (33%). nih.gov |

This table presents findings from the advanced preclinical evaluation of selected 2-aminobenzothiazole derivatives in various in vivo cancer models.

The progression of these compounds through preclinical evaluation, supported by positive efficacy and mechanistic data, underscores the therapeutic potential of the 2-aminobenzothiazole scaffold and its optimized derivatives. nih.gov

Conclusion and Future Perspectives in 2 Amino 4,6 Difluorobenzothiazole Research

Synthesis of Current Research Findings and Therapeutic Insights

Research has firmly established that the 2-aminobenzothiazole (B30445) nucleus is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.netscholarsresearchlibrary.com The incorporation of fluorine atoms, as seen in 2-Amino-4,6-difluorobenzothiazole, is a strategic approach to enhance the biological efficacy of these molecules. nih.govresearchgate.net Fluorination can improve metabolic stability, binding affinity, and cell permeability. researchgate.net

Derivatives of fluorinated benzothiazoles have demonstrated significant potential, particularly as anticancer agents. nih.gov For instance, synthetic routes to various mono- and difluorinated 2-(4-aminophenyl)benzothiazoles have yielded compounds with potent and selective cytotoxicity against human cancer cell lines, such as breast cancer (MCF-7, MDA 468). nih.gov The position of the fluorine atom on the benzothiazole (B30560) ring is critical; studies have shown that a fluorine at the 6-position can improve cytotoxicity against certain cancer cell lines. nih.gov The antitumor specificity of some benzothiazoles is linked to their ability to induce cytochrome P450 CYP1A1, a crucial event in their mechanism of action. nih.gov

Beyond cancer, the fluorinated benzothiazole framework is being explored for other therapeutic applications. Hybrids of benzothiazole and pyridine (B92270) containing fluorine atoms have shown promising antiviral activity against H5N1 and SARS-CoV-2 viruses. acs.org Furthermore, the general class of 2-aminobenzothiazoles has been investigated for activity against various pathogens, highlighting the potential for developing novel antimicrobial drugs from the this compound scaffold. chemijournal.comirb.hr The compound itself is utilized in research for enzyme inhibition studies, which aids in the discovery of new therapeutic targets and understanding metabolic pathways. chemimpex.com

Table 1: Selected Biological Activities of Fluorinated Benzothiazole Derivatives

| Derivative Class | Biological Activity | Research Findings | Citations |

| Fluorinated 2-(4-aminophenyl)benzothiazoles | Anticancer | Potently cytotoxic (GI50 < 1 nM) in sensitive human breast cancer cell lines (MCF-7, MDA 468). | nih.gov |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Anticancer | Identified as a potent broad-spectrum agent in the NCI cell panel; induces cytochrome P450 CYP1A1. | nih.gov |

| Benzothiazolyl-pyridine hybrids (with fluorine) | Antiviral | Showed significant activity against H5N1 and SARS-CoV-2 viruses in vitro. | acs.org |

| 6-Fluoro benzothiazole derivatives | Anticancer | Substitution with a strong electron-withdrawing atom like fluorine at position-6 improves cytotoxicity. | nih.gov |

| General this compound | Pharmaceutical & Agrochemical Intermediate | Serves as a key building block for synthesizing novel anticancer agents, antimicrobial compounds, and crop protection agents. | chemimpex.comchemimpex.com |

Emerging Trends and Challenges in Fluorinated Benzothiazole Research

The field of fluorinated benzothiazole research is dynamic, with several emerging trends shaping its future direction. A prominent trend is the design of hybrid molecules, where the benzothiazole scaffold is combined with other bioactive heterocyclic rings like pyrazoles or pyridines to create compounds with enhanced or novel pharmacological profiles. acs.orgnih.gov This approach aims to leverage the synergistic effects of different pharmacophores. There is also a growing focus on developing agents that target specific biological pathways, such as the PI3K/Akt/mTOR pathway or receptor tyrosine kinases, which are often dysregulated in cancer. nih.gov

In synthetic chemistry, "green chemistry" principles are being increasingly applied to the synthesis of benzothiazole derivatives, utilizing methods like one-pot multicomponent reactions to improve efficiency and reduce environmental impact. nih.gov Another novel application is the use of benzothiazole derivatives as fluorescent chemosensors, for example, in the detection of specific anions like cyanide. mdpi.com

Despite these advancements, significant challenges remain. The synthesis of fluorinated benzothiazoles can be complex, often leading to mixtures of regioisomers that are difficult to separate, which complicates the establishment of clear structure-activity relationships (SAR). nih.gov A thorough understanding of how substitutions on the benzothiazole ring affect biological activity is crucial for the rational design of more potent and selective drugs. nih.gov Furthermore, as with many anticancer agents, the potential for drug resistance is a constant challenge that necessitates the development of compounds with novel mechanisms of action. nih.gov Improving physicochemical properties such as solubility remains a key hurdle to optimizing drug delivery and bioavailability. researchgate.netacs.org

Prospective Avenues for Innovative Therapeutic and Agrochemical Applications

The unique properties of this compound make it a highly promising starting point for future innovations in both medicine and agriculture.

In therapeutics, the most immediate prospect lies in the development of next-generation anticancer agents. nih.govresearchgate.net By using this compound as a foundational structure, chemists can design and synthesize libraries of novel derivatives aimed at overcoming the limitations of existing therapies. nih.gov There is significant potential to develop compounds with high potency and selectivity against a range of cancers, including breast, lung, and colon cancers. nih.govnih.gov The demonstrated antiviral activity of related compounds also opens a promising avenue for designing new treatments for infectious diseases, including influenza and coronaviruses. acs.org Further exploration of this scaffold could lead to new anti-inflammatory, neuroprotective, and antimicrobial agents. chemijournal.comnih.gov

In the agrochemical sector, this compound is a valuable intermediate for creating new crop protection agents. chemimpex.com There is a clear path toward developing novel herbicides and fungicides that are both effective and more environmentally benign than current options. chemimpex.com Recent research has also highlighted the potential of benzothiazole derivatives as potent insecticides and acaricides, with some compounds showing the ability to activate calcium ion release in insect neurons, suggesting a specific mode of action that could be exploited for pest control. nih.gov The continued exploration of this chemical class is expected to yield innovative solutions to enhance crop protection and contribute to sustainable agriculture. chemimpex.com

Q & A

Basic: What synthetic methodologies are recommended for 2-Amino-4,6-difluorobenzothiazole?

Methodological Answer:

The synthesis of this compound can be adapted from protocols for analogous benzothiazole derivatives. A two-step approach is typical:

Cyclization of fluorinated precursors : Use fluorinated anilines or benzoic acid derivatives as starting materials. For example, condensation reactions with thiourea or thiosemicarbazide under acidic conditions (e.g., glacial acetic acid) can yield the benzothiazole core .

Selective fluorination : Introduce fluorine substituents at positions 4 and 6 via electrophilic fluorination or halogen-exchange reactions. The Vilsmeier–Haack–Arnold reagent has been effective for halogenation in related heterocycles .

Example Protocol (Adapted from and ):

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 1 | 4,6-Difluoroaniline + thiourea, glacial acetic acid, reflux (4–6 hr) | ~60% | Purify via crystallization (water-ethanol) |

| 2 | Vilsmeier reagent (POCl₃/DMF), 0–5°C, 2 hr | ~75% | Immediate deprotection avoids side reactions |

Critical Considerations:

- Optimize reaction time and temperature to balance yield and purity.

- Monitor fluorination selectivity using NMR or LC-MS to confirm positional accuracy .

Basic: How should this compound be characterized?

Methodological Answer:

Key analytical techniques include:

- Melting Point (m.p.) : Compare with literature values (e.g., m.p. 183–184°C for structurally similar 2-amino-6-fluorobenzothiazole) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify fluorine-induced deshielding effects (e.g., aromatic protons adjacent to fluorine show downfield shifts).

- IR : Confirm NH₂ stretches (~3400 cm⁻¹) and C=S/C-F bonds (~1250 cm⁻¹) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C, H, N, S content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.